[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate
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Overview
Description
BMS-663749 is a phosphonooxymethyl prodrug of the human immunodeficiency virus type 1 (HIV-1) attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) . This compound is designed to inhibit the attachment of HIV-1 to host cells, thereby preventing the virus from entering and infecting the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-663749 involves the preparation of its parent compound, BMS-488043, followed by the addition of a phosphonooxymethyl group . The synthetic route typically includes:
- Formation of the pyrrolo[2,3-c]pyridine core.
- Introduction of the benzoyl-piperazine moiety.
- Attachment of the dimethoxy groups.
- Addition of the phosphonooxymethyl group to form the prodrug .
Industrial Production Methods
Industrial production of BMS-663749 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-663749 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-663749 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
BMS-663749 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of phosphonooxymethyl prodrugs.
Biology: Investigated for its ability to inhibit HIV-1 attachment and entry into host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infections.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mechanism of Action
BMS-663749 exerts its effects by inhibiting the attachment of HIV-1 to the CD4 receptor on host cells. This inhibition prevents the virus from entering and infecting the cells. The molecular targets involved include the HIV-1 envelope glycoprotein gp120 and the CD4 receptor . The compound stabilizes the envelope glycoprotein in a prefusion state, thereby blocking the interaction with the CD4 receptor .
Comparison with Similar Compounds
BMS-663749 is unique compared to other HIV-1 attachment inhibitors due to its phosphonooxymethyl prodrug structure, which enhances its solubility and bioavailability . Similar compounds include:
BMS-488043: The parent compound of BMS-663749.
Fostemsavir: Another HIV-1 attachment inhibitor with a different chemical structure but similar mechanism of action.
Properties
CAS No. |
864953-33-3 |
---|---|
Molecular Formula |
C23H25N4O9P |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33) |
InChI Key |
XRPBBDPLUJBGJD-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate BMS-663749 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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